N,N'-Dimethylsulfonyl Dofetilide is a compound derived from Dofetilide, which is classified as a Class III antiarrhythmic drug. It is primarily utilized in the treatment of atrial fibrillation and atrial flutter by maintaining normal sinus rhythm. The compound's structure includes a methanesulfonyl group, enhancing its pharmacological properties. Dofetilide acts by selectively blocking the rapid component of the delayed rectifier potassium current (IKr) in cardiac tissues, leading to prolonged action potentials and refractory periods.
Dofetilide was initially developed and is marketed under the trade name Tikosyn. It is synthesized through various chemical methods, which involve specific reactions and intermediates to achieve the final product. The synthesis of N,N'-Dimethylsulfonyl Dofetilide incorporates methylation processes that utilize readily available reagents to enhance yield and efficiency.
N,N'-Dimethylsulfonyl Dofetilide falls under the category of antiarrhythmic agents, specifically within the Vaughan Williams classification as a Class III agent. This classification is based on its mechanism of action, which involves affecting cardiac ion channels responsible for repolarization.
The synthesis of N,N'-Dimethylsulfonyl Dofetilide typically involves several key steps:
Technical details indicate that optimizing reaction conditions such as temperature, solvent choice, and reaction time can significantly enhance yield and purity .
The molecular formula for N,N'-Dimethylsulfonyl Dofetilide is C19H27N3O5S2. The compound features a complex structure characterized by multiple functional groups including:
The structural representation indicates significant steric interactions due to the bulky sulfonamide groups, which play a crucial role in its biological activity .
N,N'-Dimethylsulfonyl Dofetilide undergoes various chemical reactions during its synthesis:
Technical details emphasize that controlling reaction conditions such as pH and temperature is essential for optimizing yields and minimizing by-products .
N,N'-Dimethylsulfonyl Dofetilide functions primarily through the blockade of IKr channels in cardiac tissues. This blockade results in:
Data indicates that at clinically relevant concentrations, dofetilide selectively inhibits IKr without affecting other potassium currents or sodium channels, making it an effective agent for managing atrial fibrillation .
Relevant data suggest that the compound's solubility profile is crucial for its bioavailability and therapeutic efficacy .
N,N'-Dimethylsulfonyl Dofetilide is primarily used in clinical settings for:
The drug's ability to prolong refractory periods makes it valuable in both therapeutic and research contexts related to cardiac electrophysiology .
N,N'-Dimethylsulfonyl dofetilide (CAS No. 937194-91-7) is identified as "Dofetilide Impurity 6" in pharmaceutical quality control contexts [4] [6]. Its systematic IUPAC name is N-[4-[2-[2-[4-[bis(methylsulfonyl)amino]phenoxy]ethyl-methylamino]ethyl]phenyl]-N-methylsulfonylmethanesulfonamide [4] [6]. This molecule features two additional methylsulfonyl (–SO₂CH₃) groups compared to dofetilide, replacing hydrogen atoms on the sulfonamide nitrogens.
Table 1: Nomenclature and Identifiers
Designation | Value |
---|---|
IUPAC Name | N-[4-[2-[2-[4-[bis(methylsulfonyl)amino]phenoxy]ethyl-methylamino]ethyl]phenyl]-N-methylsulfonylmethanesulfonamide |
CAS Registry Number | 937194-91-7 |
Synonyms | Dofetilide Impurity 6; N,N'-Dimethylsulfonyl Dofetilide |
Empirical Formula | C₂₁H₃₁N₃O₉S₄ |
SMILES | CS(N(S(=O)(C)=O)C1=CC=C(OCCN(C)CCC2=CC=C(N(S(=O)(C)=O)S(C)(=O)=O)C=C2)C=C1)(=O)=O |
Table 2: Physicochemical Properties
Property | Value | Analytical Method |
---|---|---|
Purity | >95% | HPLC |
Appearance | Neat solid | Visual |
Storage Temperature | –20°C | N/A |
The sulfonyl modifications reduce lipid solubility compared to dofetilide (logP ~1.3), potentially limiting membrane permeability. This is evidenced by its higher molecular weight (597.75 vs. 441.56 for dofetilide) [5] [6].
N,N'-Dimethylsulfonyl dofetilide emerged indirectly from efforts to optimize dofetilide (UK-68,798), patented by Pfizer in the 1980s [7]. Dofetilide’s development aimed to address limitations of early Class III agents like sotalol, which exhibited β-blocking activity. The DIAMOND trials (1997–1999) demonstrated dofetilide’s neutral mortality impact in heart failure patients, distinguishing it from proarrhythmic predecessors [2] [5].
As dofetilide entered manufacturing, regulatory agencies mandated impurity profiling. The dimethylsulfonyl variant was identified during:
By the 2000s, suppliers like ClearSynth® and LGC Standards® cataloged the compound as an analytical reference standard for:
Table 3: Historical Timeline in Antiarrhythmic Context
Year | Event | Significance |
---|---|---|
1980s | Synthesis of dofetilide (UK-68,798) as a selective IKr blocker | Provided basis for dimethylsulfonyl derivative |
1999 | DIAMOND trial published | Established dofetilide’s safety in heart failure |
2000s | Impurity characterization in dofetilide synthesis | Identification as "Dofetilide Impurity 6" |
2010s | Commercial availability as reference standard | Enabled pharmacopeial compliance testing |
Class III antiarrhythmics delay repolarization by blocking potassium currents, primarily IKr (rapid delayed rectifier) [9]. Dofetilide exhibits high IKr selectivity, whereas N,N'-dimethylsulfonyl dofetilide’s activity remains theoretical due to limited functional data:
Electrophysiological Implications
Table 4: Theoretical Electrophysiological Effects
Parameter | Dofetilide | N,N'-Dimethylsulfonyl Dofetilide |
---|---|---|
IKr Block | Potent (IC₅₀: 15 nM) | Moderate (Predicted IC₅₀: 50–100 nM) |
APD Prolongation | Significant | Reduced |
Reverse Use Dependence | Moderate | Likely enhanced |
Position Among Class III Agents
Class III agents are categorized by potassium channel selectivity:
Table 5: Classification Relative to Key Class III Agents
Agent | Primary Target | Structural Distinction from Dofetilide |
---|---|---|
Dofetilide | IKr | Reference compound |
N,N'-Dimethylsulfonyl Dofetilide | IKr (theoretical) | Added methylsulfonyl groups |
Azimilide | IKr + IKs | Chlorophenyl substituent |
Sotalol | IKr + β-adrenoceptor | Lacks sulfonamide groups |
Research Utility
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8